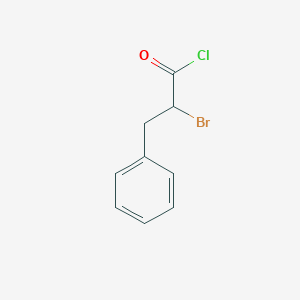

2-Bromo-3-phenylpropanoyl chloride

Description

Overview of α-Halogenated Acyl Halides in Synthetic Chemistry

α-Halogenated acyl halides are a class of organic compounds characterized by a halogen atom attached to the carbon atom adjacent to the carbonyl group of an acyl halide. This unique arrangement of functional groups imparts a high degree of reactivity and synthetic utility. The electron-withdrawing nature of both the carbonyl group and the halogen atom makes the α-carbon susceptible to nucleophilic attack, while the acyl halide functionality is a highly reactive electrophile for acylation reactions.

The synthesis of α-halogenated acyl halides is most commonly achieved through the halogenation of the corresponding carboxylic acid or its derivatives. A well-established method is the Hell-Volhard-Zelinsky reaction, which involves the treatment of a carboxylic acid with a halogen in the presence of a phosphorus catalyst to yield the α-halo acyl halide. chemistrysteps.com Alternatively, the direct halogenation of acyl chlorides using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) offers a more direct route. acs.org

The dual reactivity of α-halogenated acyl halides makes them valuable precursors for a diverse range of organic transformations. They are extensively used in the synthesis of:

α-Halo ketones: Through Friedel-Crafts acylation of aromatic compounds.

α-Amino acids: By reaction with ammonia (B1221849) or other nitrogen nucleophiles.

Heterocyclic compounds: Serving as key building blocks for the construction of various ring systems, including β-lactams, which are core structures in many antibiotic drugs. nih.govencyclopedia.puborganic-chemistry.orgnih.gov

α,β-Unsaturated carbonyl compounds: Via dehydrohalogenation reactions.

The stereoselective reactions of chiral α-halogenated acyl halides are of particular importance, enabling the synthesis of enantiomerically pure compounds, a critical aspect in medicinal chemistry and materials science.

Significance of 2-Bromo-3-phenylpropanoyl Chloride as a Synthetic Intermediate

This compound stands out as a significant synthetic intermediate due to the presence of the phenylpropyl scaffold, a common motif in many biologically active molecules and natural products. The combination of the reactive acyl chloride and the α-bromo group allows for sequential and regioselective functionalization, making it a versatile tool for asymmetric synthesis and the construction of complex molecular frameworks.

One of the primary applications of this compound is in the synthesis of β-phenylalanine and its derivatives. β-Amino acids are crucial components of various pharmaceuticals and peptidomimetics. The reaction of this compound with amines, followed by reduction, provides a direct route to these valuable compounds. The stereochemistry at the α-carbon can be controlled through the use of chiral auxiliaries or catalysts, leading to the synthesis of enantiomerically enriched β-phenylalanine derivatives.

Furthermore, this compound is a key precursor in the synthesis of β-lactams (azetidin-2-ones). The Staudinger synthesis, a [2+2] cycloaddition of a ketene with an imine, is a powerful method for constructing the β-lactam ring. Ketenes can be readily generated from acyl chlorides, and the presence of the α-bromo substituent in this compound allows for further functionalization of the resulting β-lactam ring, paving the way for the synthesis of a diverse library of potential antibiotic candidates.

Below is a table summarizing some of the key synthetic applications of this compound:

| Target Molecule Class | Synthetic Strategy | Significance |

| β-Phenylalanine Derivatives | Nucleophilic substitution of the bromide with an amine, followed by reduction of the carbonyl group. | Access to non-proteinogenic amino acids with important pharmacological properties. |

| β-Lactams | Generation of a bromoketene and subsequent [2+2] cycloaddition with imines (Staudinger synthesis). | Core structures of many important antibiotics. The bromo substituent allows for further derivatization. |

| Chiral Alcohols | Stereoselective reduction of the carbonyl group. | Important building blocks in asymmetric synthesis. |

| Heterocyclic Compounds | Cyclization reactions involving both the acyl chloride and the α-bromo functionalities. | Construction of diverse and complex molecular scaffolds for drug discovery. |

Scope and Research Trajectories of this compound

The synthetic potential of this compound continues to be an active area of research, with ongoing efforts focused on expanding its applications and developing more efficient and stereoselective transformations. Current and future research trajectories are centered around several key areas:

Asymmetric Catalysis: A major focus is the development of novel catalytic systems that can achieve high levels of enantioselectivity and diastereoselectivity in reactions involving this compound. This includes the design of new chiral ligands for metal-catalyzed reactions and the exploration of organocatalysis to control the stereochemical outcome of nucleophilic substitution and cycloaddition reactions.

Natural Product Synthesis: The 3-phenylpropanoyl unit is a recurring structural motif in a variety of natural products with interesting biological activities. nih.govnih.govresearchgate.net Researchers are exploring the use of this compound as a key building block in the total synthesis of these complex molecules. Its bifunctional nature allows for the efficient construction of key intermediates and the introduction of required stereocenters.

Medicinal Chemistry: The development of new therapeutic agents is a significant driver of research involving this compound. Its utility in the synthesis of β-amino acids, β-lactams, and other heterocyclic systems makes it a valuable tool for generating libraries of new compounds for biological screening. Research is focused on designing and synthesizing novel derivatives with improved pharmacological profiles, such as enhanced potency, selectivity, and metabolic stability.

The following table outlines key research directions for this compound:

| Research Area | Focus | Potential Impact |

| Asymmetric Catalysis | Development of new chiral catalysts and ligands for stereoselective reactions. | Access to enantiomerically pure pharmaceuticals and fine chemicals. |

| Natural Product Synthesis | Application as a versatile building block in the total synthesis of complex natural products. | More efficient and convergent synthetic routes to biologically active molecules. |

| Medicinal Chemistry | Synthesis of novel β-amino acids, β-lactams, and other heterocyclic compounds for drug discovery. | Discovery of new therapeutic agents with improved efficacy and safety profiles. |

| Methodological Development | Exploration of new reaction pathways, including multicomponent and cascade reactions. | More sustainable and efficient chemical synthesis. |

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-phenylpropanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLTQBSSKEGUDLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40294587 | |

| Record name | 2-bromo-3-phenylpropanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40294587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42762-86-7 | |

| Record name | NSC97218 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97218 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-bromo-3-phenylpropanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40294587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 3 Phenylpropanoyl Chloride

Direct α-Bromination Strategies

Direct α-bromination involves the selective substitution of a hydrogen atom on the carbon adjacent to the carbonyl group (the α-carbon) with a bromine atom. This approach is central to the functionalization of carboxylic acids and their derivatives.

N-Bromosuccinimide (NBS) Mediated Bromination

N-Bromosuccinimide (NBS) is a versatile reagent for allylic and benzylic brominations. youtube.commasterorganicchemistry.com It serves as a source of bromine radicals and can also be used for α-bromination of carbonyl compounds. missouri.edu

While direct α-bromination of carboxylic acids with NBS is not as common as the HVZ reaction, it can be applied to carboxylic acid derivatives like acyl chlorides. manac-inc.co.jp Reacting an acyl chloride with NBS can lead to α-bromination under milder conditions than the traditional HVZ reaction. manac-inc.co.jp This method can be advantageous as it often avoids the high temperatures and strongly acidic conditions of the HVZ reaction. manac-inc.co.jp The reaction can proceed via a radical pathway or through acid catalysis. missouri.edu For the synthesis of 2-bromo-3-phenylpropanoyl chloride, one could first convert 3-phenylpropanoic acid to 3-phenylpropanoyl chloride and then treat it with NBS. This approach offers an alternative route that may provide better yields or selectivity in some cases. Research has shown that NBS can be effectively used for the α-bromination of carbonyl derivatives, including acyl chlorides, often with high yields and fewer side products. missouri.edu

| Starting Material | Reagent | Product | Key Advantage |

| 3-Phenylpropanoyl chloride | N-Bromosuccinimide (NBS) | This compound | Milder reaction conditions |

This table compares the NBS-mediated approach to the synthesis of the target compound.

Advantages in Reaction Rate and Work-up Procedures

The synthesis of acyl chlorides from carboxylic acids is significantly streamlined by using reagents that yield volatile byproducts, thereby simplifying the work-up process. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are prime examples, as their byproducts are gaseous and easily removed from the reaction mixture. wikipedia.orgsciencemadness.org

The use of thionyl chloride produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases, while oxalyl chloride decomposes into carbon dioxide (CO₂), carbon monoxide (CO), and HCl. wikipedia.orgsciencemadness.org This simplifies purification, often requiring only the distillation of the excess reagent and the product under reduced pressure. prepchem.com

In terms of reaction rate, oxalyl chloride often presents an advantage. While a typical reaction using thionyl chloride might involve refluxing for several hours, procedures with oxalyl chloride can be significantly faster. prepchem.com For instance, the conversion of a carboxylic acid to its acyl chloride can be achieved in as little as 1.5 hours at room temperature when using oxalyl chloride. orgsyn.org Some catalytic procedures utilizing oxalyl chloride report reaction times of less than 10 minutes. researchgate.net This contrasts with methods like the Hell–Volhard–Zelinsky reaction for α-bromo acids, which can require reaction times of up to 2-3 days. orgsyn.org

The simplified work-up associated with these reagents avoids extensive aqueous extraction steps, which can be time-consuming and may lead to product loss or hydrolysis of the reactive acyl chloride.

Conversion from Precursor Carboxylic Acids and Derivatives

The most direct and common route to this compound is through the chemical modification of precursor carboxylic acids, particularly 2-Bromo-3-phenylpropanoic acid.

Synthesis from 2-Bromo-3-phenylpropanoic Acid

2-Bromo-3-phenylpropanoic acid serves as the immediate precursor for the synthesis of this compound. prepchem.comnih.gov The conversion involves the substitution of the hydroxyl group of the carboxylic acid with a chloride ion, a reaction for which several chlorinating agents are suitable.

Utilization of Thionyl Chloride

Thionyl chloride is a widely used reagent for converting carboxylic acids into their corresponding acyl chlorides. sciencemadness.org The reaction with 2-Bromo-3-phenylpropanoic acid typically involves heating the mixture. A specific reported synthesis involves mixing 60.5g of 2-bromo-3-phenylpropanoic acid with 100 ml of thionyl chloride and refluxing the mixture for 3 hours. prepchem.com

The reaction proceeds as follows: C₆H₅CH₂CH(Br)COOH + SOCl₂ → C₆H₅CH₂CH(Br)COCl + SO₂ + HCl

Following the reaction, the excess thionyl chloride is distilled off, and the final product, this compound, is purified by distillation under reduced pressure. prepchem.com The byproducts, sulfur dioxide and hydrogen chloride, are gaseous and are easily removed, which is a significant advantage of this method. sciencemadness.org

Utilization of Oxalyl Chloride

Oxalyl chloride is another effective, albeit more expensive, reagent for the synthesis of acyl chlorides from carboxylic acids. wikipedia.org It is often considered a milder and more selective reagent compared to thionyl chloride. wikipedia.org The reaction is typically performed in an inert solvent, such as dichloromethane (B109758) (CH₂Cl₂) or toluene, and often with a catalytic amount of N,N-dimethylformamide (DMF). orgsyn.orgresearchgate.net

A representative procedure involves adding oxalyl chloride to a solution of the carboxylic acid in dichloromethane with a few drops of DMF, followed by stirring at room temperature for about 1.5 hours. orgsyn.org The work-up simply involves concentrating the mixture by rotary evaporation to remove the solvent and volatile byproducts (CO, CO₂, HCl). wikipedia.orgorgsyn.org

Table 1: Comparison of Chlorinating Agents for Synthesis from 2-Bromo-3-phenylpropanoic Acid

| Reagent | Typical Conditions | Reaction Time | Byproducts | Work-up Advantages |

| Thionyl Chloride | Reflux | ~3 hours prepchem.com | SO₂, HCl (gaseous) sciencemadness.org | Volatile byproducts are easily removed. prepchem.com |

| Oxalyl Chloride | Room Temperature | ~1.5 hours orgsyn.org | CO, CO₂, HCl (gaseous) wikipedia.org | Milder conditions, volatile byproducts. wikipedia.orgorgsyn.org |

Alternative Routes to α-Bromo Acyl Chlorides

An alternative and efficient method for preparing α-bromo acyl chlorides is the direct α-bromination of an acyl chloride using N-bromosuccinimide (NBS). This procedure can be applied to compounds like 3-phenylpropanoic acid to yield this compound directly. orgsyn.org

In this method, the carboxylic acid is first converted to the acyl chloride using a reagent like thionyl chloride. Then, without isolating the intermediate acyl chloride, NBS and a catalytic amount of 48% hydrogen bromide are added. The reaction mixture is heated, yielding the α-brominated acyl chloride. orgsyn.org

Reactivity and Reaction Mechanisms of 2 Bromo 3 Phenylpropanoyl Chloride

Nucleophilic Acyl Substitution Reactions

The primary mode of reactivity for 2-Bromo-3-phenylpropanoyl chloride involves nucleophilic acyl substitution. The carbonyl carbon of the acyl chloride group is highly electrophilic due to the electron-withdrawing effects of both the adjacent oxygen and chlorine atoms. This makes it a prime target for attack by various nucleophiles, leading to the substitution of the chloride, which is an excellent leaving group.

Amide Formation from this compound

The reaction of this compound with ammonia (B1221849), primary amines, or secondary amines is a robust method for synthesizing the corresponding amides. This process is a classic example of nucleophilic acyl substitution.

When this compound is treated with ammonia, it yields the primary amide, 2-bromo-3-phenylpropanamide. chemguide.co.uk The reaction is typically rapid and exothermic. chemguide.co.uk Similarly, primary amines (R-NH₂) react to form N-substituted (secondary) amides. docbrown.infochemrevise.org

The general reaction proceeds in two main stages. Initially, the amine attacks the acyl chloride, displacing the chloride ion to form the amide and hydrogen chloride (HCl). chemguide.co.uk However, because amines are basic, the HCl produced immediately reacts with a second equivalent of the amine to form an ammonium (B1175870) salt. chemguide.co.uk Consequently, a total of two equivalents of the amine are required for the reaction to go to completion. docbrown.info

General Reaction Scheme:

Reaction with Ammonia: C₆H₅CH₂CH(Br)COCl + 2 NH₃ → C₆H₅CH₂CH(Br)CONH₂ + NH₄Cl

Reaction with a Primary Amine (RNH₂): C₆H₅CH₂CH(Br)COCl + 2 RNH₂ → C₆H₅CH₂CH(Br)CONHR + RNH₃Cl

Using an excess of ammonia or the primary amine helps to ensure that all the hydrogen chloride byproduct is neutralized, maximizing the yield of the desired amide. chemrevise.org

Secondary amines (R₂NH) react with this compound in a manner analogous to primary amines to produce N,N-disubstituted (tertiary) amides. The lone pair of electrons on the nitrogen of the secondary amine acts as the nucleophile, attacking the carbonyl carbon. libretexts.org

As with primary amines, a second equivalent of the secondary amine is consumed to neutralize the hydrogen chloride gas generated during the reaction, forming a trialkylammonium salt.

General Reaction Scheme:

Reaction with a Secondary Amine (R₂NH): C₆H₅CH₂CH(Br)COCl + 2 R₂NH → C₆H₅CH₂CH(Br)CONR₂ + R₂NH₂Cl

This reaction provides a direct route to tertiary amides, which are important structural motifs in many biologically active molecules and synthetic intermediates.

The formation of amides from this compound proceeds via a well-established nucleophilic addition-elimination mechanism. docbrown.infolibretexts.org

Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of the amine (ammonia, primary, or secondary) attacking the electrophilic carbonyl carbon of the acyl chloride. This addition breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate with a positive charge on the nitrogen and a negative charge on the oxygen. docbrown.info

Elimination of Leaving Group: The tetrahedral intermediate is unstable. It collapses by reforming the carbon-oxygen double bond. Simultaneously, the C-Cl bond breaks, and the chloride ion is expelled as the leaving group. docbrown.info

Deprotonation: The resulting protonated amide is then deprotonated by a second molecule of the amine, which acts as a base. This step neutralizes the positive charge on the nitrogen, yielding the final amide product and an ammonium chloride salt. docbrown.info

This multi-step process is characteristic of all nucleophilic acyl substitutions and underscores the high reactivity of the acyl chloride functional group. docbrown.info

Esterification Reactions of this compound

Esterification of this compound is readily achieved through its reaction with alcohols, a process known as alcoholysis.

This compound reacts vigorously with alcohols (R-OH) at room temperature to produce the corresponding esters and hydrogen chloride gas. chemguide.co.uklibretexts.org For example, its reaction with ethanol (B145695) would yield ethyl 2-bromo-3-phenylpropanoate. chemguide.co.uk

The reaction is generally faster and more efficient than the Fischer esterification of the parent carboxylic acid (2-bromo-3-phenylpropanoic acid), as acyl chlorides are significantly more reactive. libretexts.orgmasterorganicchemistry.com

General Reaction Scheme:

Reaction with an Alcohol (R'OH): C₆H₅CH₂CH(Br)COCl + R'OH → C₆H₅CH₂CH(Br)COOR' + HCl

To prevent the reversal of the reaction and to neutralize the corrosive HCl byproduct, a weak, non-nucleophilic base such as pyridine (B92270) is often added to the reaction mixture. The base reacts with the HCl to form a salt (e.g., pyridinium (B92312) chloride), driving the equilibrium towards the ester product.

The mechanism is another example of nucleophilic acyl substitution, paralleling amide formation. The alcohol's oxygen atom acts as the nucleophile, attacking the carbonyl carbon, leading to a tetrahedral intermediate which then collapses to eliminate the chloride ion and, after deprotonation, form the final ester product. masterorganicchemistry.com

Transesterification Processes

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. In the context of this compound, this would first involve its conversion to an ester, which can then undergo transesterification. The process can be catalyzed by either acid or base. masterorganicchemistry.com

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the original alkoxy group yield the new ester. masterorganicchemistry.com

Basic-conditions transesterification involves the direct nucleophilic attack of an alkoxide ion on the carbonyl carbon of the ester. masterorganicchemistry.com This forms a tetrahedral intermediate from which the original alkoxide is expelled, resulting in the new ester. masterorganicchemistry.com For aromatic alcohols like phenol, transesterification is generally less efficient. masterorganicchemistry.com

Reactivity with Other Nucleophiles

The reaction of this compound with a cyanide source, such as sodium or potassium cyanide, can lead to the displacement of the bromide ion at the α-carbon. This is a typical nucleophilic substitution reaction. masterorganicchemistry.comyoutube.com The cyanide ion (CN⁻) acts as a nucleophile, attacking the carbon atom bearing the bromine atom. youtube.com

This reaction is analogous to the synthesis of bromobenzyl cyanide, which is formed by the reaction of a benzyl (B1604629) halide with sodium or potassium cyanide. nih.gov The product of cyanide displacement on this compound would be 2-cyano-3-phenylpropanoyl chloride.

Acyl chlorides are highly reactive towards water and undergo rapid hydrolysis. When this compound is exposed to water, the acyl chloride functional group is hydrolyzed to a carboxylic acid. This reaction proceeds via a nucleophilic acyl substitution mechanism. Water acts as the nucleophile, attacking the electrophilic carbonyl carbon. This is followed by the elimination of a chloride ion and deprotonation to yield 2-bromo-3-phenylpropanoic acid. nih.gov

The α-bromo group can also undergo hydrolysis, although this typically requires more forcing conditions compared to the hydrolysis of the acyl chloride. This substitution of the bromine atom by a hydroxyl group would proceed via a nucleophilic substitution pathway (SN1 or SN2), leading to the formation of 2-hydroxy-3-phenylpropanoic acid. The exact mechanism (SN1 or SN2) for the hydrolysis of the α-bromo group can be influenced by the solvent and other reaction conditions. rsc.org

Reactions Involving the α-Bromine Moiety

The α-carbon in this compound is susceptible to nucleophilic attack, leading to the displacement of the bromide ion. This reaction typically proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. masterorganicchemistry.comstackexchange.comyoutube.com In an SN2 reaction, the nucleophile attacks the carbon atom from the side opposite to the leaving group (the bromide ion), resulting in an inversion of stereochemistry at the α-carbon if it is a chiral center. masterorganicchemistry.com The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. youtube.comyoutube.com

Strong nucleophiles are required for SN2 reactions to proceed efficiently. youtube.com Examples of nucleophiles that can participate in SN2 displacement at the α-carbon include halides, cyanide, alkoxides, and enolates. masterorganicchemistry.com The reactivity of the substrate in an SN2 reaction is sensitive to steric hindrance; primary halides are more reactive than secondary halides, and tertiary halides are generally unreactive. youtube.commasterorganicchemistry.com

The presence of the adjacent carbonyl group significantly influences the reactivity of the α-carbon towards SN2 reactions. The carbonyl group is electron-withdrawing, which can affect the reaction in several ways.

The interaction between the π* orbital of the carbonyl group and the σ* orbital of the C-Br bond leads to a lowering of the energy of the lowest unoccupied molecular orbital (LUMO). stackexchange.com This makes the α-carbon more electrophilic and thus more susceptible to nucleophilic attack. stackexchange.com

Furthermore, the carbonyl group can stabilize the transition state of the SN2 reaction. quora.com In the transition state, there is a partial negative charge on the incoming nucleophile and the leaving group. The electron-withdrawing nature of the carbonyl group can help to delocalize and stabilize this developing negative charge. stackexchange.com This stabilization of the transition state lowers the activation energy of the reaction, thereby increasing the reaction rate. stackexchange.com The alignment of the orbitals is crucial for this stabilizing effect to be significant. stackexchange.com

Nucleophilic Displacement (SN2) at the α-Carbon

Stereochemical Outcomes of SN2 Reactions

The bimolecular nucleophilic substitution (SN2) reaction is a fundamental process in organic chemistry characterized by a specific stereochemical outcome: inversion of configuration at the electrophilic carbon center. masterorganicchemistry.comlibretexts.orglibretexts.org This phenomenon, often referred to as Walden inversion, dictates that the incoming nucleophile attacks the carbon atom from the side opposite to the leaving group. masterorganicchemistry.comlibretexts.org In the case of this compound, the chiral center is the carbon atom bonded to the bromine atom (C2).

When a nucleophile attacks this chiral center, it approaches from the backside, leading to a transition state where the nucleophile and the leaving group (bromide) are both partially bonded to the carbon atom. youtube.comchemicalnote.com As the reaction progresses, the bond to the leaving group breaks, and the bond to the nucleophile forms, causing the other three groups attached to the chiral center to "flip" over, much like an umbrella inverting in a strong wind. masterorganicchemistry.com This results in a product with the opposite stereochemical configuration compared to the starting material. libretexts.orgquora.comyoutube.com For instance, if the starting material is the (R)-enantiomer, the SN2 reaction will yield the (S)-enantiomer of the product, and vice versa. libretexts.orglibretexts.org

The rate of an SN2 reaction is sensitive to steric hindrance around the reaction center. chemicalnote.comlibretexts.org In this compound, the carbon atom undergoing substitution is a secondary carbon, which is more sterically hindered than a primary carbon. libretexts.org This steric bulk can slow down the rate of the SN2 reaction compared to less hindered alkyl halides. masterorganicchemistry.comlibretexts.org

Table 1: Stereochemical Outcome of SN2 Reactions

| Reactant Stereoisomer | Product Stereoisomer |

| (R)-2-Bromo-3-phenylpropanoyl chloride | (S)-Product |

| (S)-2-Bromo-3-phenylpropanoyl chloride | (R)-Product |

This table illustrates the predictable inversion of stereochemistry in SN2 reactions involving this compound.

Elimination Reactions

β-Elimination Pathways

In the presence of a strong, non-nucleophilic base, this compound can undergo a β-elimination reaction. This reaction, specifically an E2 (bimolecular elimination) reaction, involves the simultaneous removal of a proton from the β-carbon (the carbon adjacent to the carbon bearing the bromine) and the departure of the bromide leaving group. masterorganicchemistry.comlibretexts.orgpearson.com The mechanism is concerted, meaning all bond-breaking and bond-forming events occur in a single step. libretexts.org

For an E2 reaction to occur, a specific stereochemical arrangement is required: the hydrogen atom on the β-carbon and the bromine atom on the α-carbon must be in an anti-periplanar conformation. masterorganicchemistry.comlibretexts.org This alignment allows for the smooth overlap of the developing p-orbitals to form the new π-bond of the resulting alkene. masterorganicchemistry.com In the case of 2-bromo-3-phenylbutane, a similar compound, treatment with a base like sodium methoxide (B1231860) leads to E2 elimination. pearson.compearson.com

Formation of Unsaturated Acyl Chlorides

The β-elimination of HBr from this compound results in the formation of an α,β-unsaturated acyl chloride. Specifically, the product is cinnamoyl chloride. nih.gov This reaction provides a direct route to this valuable intermediate, which can be further utilized in various organic syntheses. The formation of cinnamoyl chloride from cinnamic acid using reagents like thionyl chloride is a well-established procedure, and the elimination reaction of this compound offers an alternative pathway. nih.gov

Electrophilic Aromatic Substitution via Acylium Ion Formation

Intramolecular Cyclization Pathways

A significant application of the Friedel-Crafts acylation potential of molecules like this compound is in intramolecular reactions to form cyclic compounds. beilstein-journals.orgmasterorganicchemistry.com Specifically, the acylium ion generated from the acyl chloride can be attacked by the appended phenyl ring, leading to the formation of a new ring. This intramolecular Friedel-Crafts acylation is a key method for the synthesis of 1-indanones. beilstein-journals.orgd-nb.inforesearchgate.net The reaction involves the formation of a six-membered transition state, which is generally favorable, leading to the five-membered indanone ring system. masterorganicchemistry.com

The synthesis of indanones is of considerable interest due to their presence in natural products and their biological activities. beilstein-journals.orgd-nb.info The intramolecular cyclization of 3-phenylpropanoyl chloride derivatives is a common and effective strategy for constructing the indanone core. beilstein-journals.orgresearchgate.net For example, 3-arylpropionic acids can be converted to their corresponding acid chlorides, which then undergo intramolecular Friedel-Crafts acylation in the presence of a Lewis acid like AlCl₃ to yield 1-indanones. researchgate.net This pathway is directly analogous to the potential intramolecular reaction of this compound, although the bromo substituent would be present on the resulting indanone ring.

Stereochemistry and Chiral Synthesis Involving 2 Bromo 3 Phenylpropanoyl Chloride

Diastereoselective Transformations

Diastereoselective transformations are crucial when a molecule already contains a stereocenter and a new one is being created. The existing stereocenter influences the stereochemical outcome of the reaction.

When a chiral derivative of 2-bromo-3-phenylpropanoyl chloride, such as an N-(2-bromo-3-phenylpropanoyl)oxazolidinone, undergoes a nucleophilic addition at the carbonyl carbon, the existing stereocenter at the α-carbon can influence the formation of a new stereocenter if the addition creates one (e.g., in a Grignard reaction or reduction with a hydride).

The stereochemical outcome of such additions is often predicted by models like the Felkin-Anh model. The model considers the steric hindrance of the substituents around the chiral center adjacent to the carbonyl group. The nucleophile is predicted to attack the carbonyl carbon from the least hindered trajectory. The relative steric bulk of the bromine atom, the benzyl (B1604629) group, and the remainder of the chiral auxiliary would determine the preferred direction of nucleophilic attack, leading to one diastereomer being formed in excess. The chelation control can also play a significant role, especially when a Lewis acidic metal is present in the nucleophile, which can coordinate with the carbonyl oxygen and the bromine atom, leading to a more rigid conformation and potentially altering the facial selectivity of the nucleophilic attack.

Diastereomeric Mixtures and Separation Techniques

When a racemic mixture of this compound reacts with an enantiomerically pure chiral nucleophile, such as a chiral amine or alcohol, the result is a mixture of two diastereomers. Unlike enantiomers, which have identical physical properties, diastereomers possess distinct physical and chemical characteristics, which allows for their separation using standard laboratory techniques. longdom.org

The formation of these diastereomeric products is a cornerstone of classical resolution. For example, the reaction of racemic this compound with an enantiopure amine, (S)-amine, would yield two diastereomeric amides: (2R, S)-amide and (2S, S)-amide.

The most common methods for separating these diastereomeric mixtures include:

Fractional Crystallization: This technique exploits the differences in solubility between the two diastereomers in a given solvent. By carefully selecting the solvent system, one diastereomer can be selectively precipitated from the solution while the other remains dissolved. The efficiency of this separation can be significantly influenced by the choice of solvent, as different solvents can alter the crystal lattice and solubility properties of the diastereomeric salts. longdom.org

Column Chromatography: Flash column chromatography is another effective method for separating diastereomers. urfu.ru Due to their different polarities and interactions with the stationary phase, the diastereomers will travel through the column at different rates, allowing for their individual collection.

Once separated, the individual diastereomers can be treated to cleave the chiral auxiliary, thereby yielding the enantiomerically pure forms of the desired product.

Resolution of Racemic this compound

Resolution refers to the process of separating a racemic mixture into its constituent enantiomers. For this compound, this can be achieved through several methods that exploit the compound's chirality.

Kinetic Resolution Methods

Kinetic resolution is a powerful technique that differentiates enantiomers based on their different reaction rates with a chiral catalyst or reagent. wikipedia.org In this process, one enantiomer of the racemic acyl chloride reacts faster than the other with a sub-stoichiometric amount of an enantiopure resolving agent. This results in the formation of a product enriched in one diastereomer, leaving behind the unreacted starting material enriched in the slower-reacting enantiomer. wikipedia.org

A pertinent example is the acylative kinetic resolution of racemic amines using chiral acyl chlorides, or the reverse, the resolution of racemic acyl chlorides using a chiral amine. urfu.ru In a study on related 2-aryloxy propionyl chlorides, racemic acyl chlorides were reacted with an enantiopure (S)-amine. urfu.ru The reaction was stopped at approximately 50% conversion, yielding a diastereomerically enriched amide and the unreacted, enantiomerically enriched (S)-acyl chloride. urfu.ru The unreacted acyl chloride could then be hydrolyzed under mild conditions to the corresponding enantiomerically enriched carboxylic acid. urfu.ru

Table 1: Example Data from Kinetic Resolution of 2-Aryloxy Propionic Acid Derivatives This table presents results from a study on compounds structurally similar to 2-bromo-3-phenylpropanoic acid, illustrating the effectiveness of kinetic resolution.

| Racemic Acid Derivative | Chiral Amine | Enantiomeric Excess (ee) of Unreacted Acid |

| 2-(4-Fluorophenoxy)propionic acid | (S)-3,4-Dihydro-3-methyl-2H- urfu.runih.govbenzoxazine | 79% (S)-acid |

| 2-(Mesityloxy)propionic acid | (S)-3,4-Dihydro-3-methyl-2H- urfu.runih.govbenzoxazine | 70% (S)-acid |

| 2-(2,6-Dichlorophenoxy)propionic acid | (S)-3,4-Dihydro-3-methyl-2H- urfu.runih.govbenzoxazine | 98% (S)-acid |

| 2-(4-Nitrophenoxy)propionic acid | (S)-3,4-Dihydro-3-methyl-2H- urfu.runih.govbenzoxazine | 94% (S)-acid |

| Data sourced from a study on mutual kinetic resolution of racemic 3-methylbenzoxazines and 2-aryloxy propionyl chlorides. urfu.ru |

A variation of this method is dynamic kinetic resolution (DKR). In DKR, the less reactive enantiomer of the starting material is continuously racemized back to a 1:1 mixture. This allows, in principle, for the conversion of 100% of the racemic starting material into a single enantiomer of the product. For α-bromo esters, it has been shown that bromide ions can be used to racemize the ester more rapidly than the corresponding acid, providing a basis for an effective DKR process. lookchem.comrsc.org

Chromatographic Separation Techniques

Chromatographic methods can be used to resolve racemic this compound either directly or indirectly.

Direct Separation: This involves the use of chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC). The racemic mixture is passed through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation.

Indirect Separation: As mentioned previously, the racemic acyl chloride can be derivatized with a chiral agent to form a mixture of diastereomers. These diastereomers can then be readily separated using standard, achiral chromatography techniques like flash column chromatography. urfu.ru After separation, the chiral auxiliary is removed to yield the pure enantiomers.

Memory of Chirality in Reactions of this compound Derivatives

The "memory of chirality" (MOC) is a fascinating stereochemical phenomenon where the chiral information of a starting material is retained in the product, even though the reaction proceeds through a reactive intermediate that is formally achiral and capable of racemizing. scripps.edunih.gov This effect has been observed in reactions involving various intermediates, including enolates, carbanions, and radicals. nih.govnih.gov

For MOC to be effective, two key conditions must be met:

An enantiopure starting material must generate a conformationally chiral intermediate. This intermediate lacks a stereocenter but possesses axial or planar chirality due to a high barrier to rotation around a specific bond. scripps.edu

The rate of the subsequent reaction of this chiral intermediate must be significantly faster than its rate of racemization (i.e., the erosion of its conformational chirality). nih.gov

In the context of derivatives of this compound, such as a corresponding α-bromo amide or ester, a MOC effect could be envisioned. For example, deprotonation of an enantiopure α-bromo amide could form a transient, conformationally locked enolate. If this chiral enolate is trapped by an electrophile faster than it can racemize through bond rotation, a product with retention of the original stereochemistry would be formed. The benzylic group in the 3-position could play a role in stabilizing a particular conformation of the intermediate, thus enhancing the memory effect.

Table 2: Requirements for Memory of Chirality (MOC)

| Requirement | Description |

| Chiral Starting Material | The reaction must begin with an enantiomerically enriched compound. |

| Formation of Chiral Intermediate | The reaction must proceed via an intermediate (e.g., enolate, radical) that is conformationally chiral. nih.gov |

| High Rotational Barrier | The intermediate must have a sufficiently high energy barrier to rotation around a key bond to slow down the rate of racemization. scripps.edu |

| Fast Reaction Rate | The chiral intermediate must react to form the product more rapidly than it racemizes. nih.gov |

While direct experimental evidence for MOC in reactions of this compound itself is not extensively documented in readily available literature, the principles derived from studies of structurally similar α-substituted carbonyl compounds and benzylic systems provide a strong theoretical basis for its potential occurrence. nih.govnih.gov

Spectroscopic and Mechanistic Investigations of 2 Bromo 3 Phenylpropanoyl Chloride and Its Reactions

Spectroscopic Characterization of Reaction Intermediates and Products

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Gas Chromatography (GC) is routinely employed to provide a comprehensive analytical profile of the compounds involved in reactions with 2-bromo-3-phenylpropanoyl chloride.

Nuclear Magnetic Resonance (NMR) Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In the ¹H NMR spectrum of a compound structurally related to this compound, such as 2-bromo-3-phenylpropanoic acid, the proton alpha to the bromine atom typically appears as a doublet of doublets. researchgate.net For instance, a signal observed at δ 4.37 ppm (dd, 1H, J = 4.8 and 12 Hz) is characteristic of such a proton. researchgate.net The monitoring of reactions involving this moiety can be achieved by observing the disappearance of a triplet corresponding to a methylene (B1212753) group adjacent to a carbonyl chloride (CH₂COCl) at approximately δ 2.87 and the appearance of a triplet for the methine proton adjacent to the bromine and the carbonyl chloride (CHBrCOCl) at around δ 4.54. orgsyn.org

¹³C NMR spectroscopy provides complementary information. For example, in a related phenyl-substituted bromo compound, the carbon atoms of the phenyl group and the aliphatic chain can be assigned specific chemical shifts, aiding in the complete structural determination. rsc.org

Interactive Data Table: Representative ¹H NMR Chemical Shifts

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Notes |

| CHBr | ~4.54 | t | Appearance of this signal can indicate product formation. orgsyn.org | |

| CH₂COCl | ~2.87 | t | Disappearance of this signal can monitor reactant consumption. docbrown.info | |

| Phenyl-H | 7.2-7.4 | m | Aromatic protons. | |

| CH₂-Ph | 3.0-3.3 | m | Benzylic protons. |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific structure of the molecule.

Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound and its reaction products. The acyl chloride functional group exhibits a strong, characteristic absorption band in the carbonyl stretching region.

The IR spectrum of an acyl chloride, such as 2-bromohexanoyl chloride, shows a strong absorption band around 1785 cm⁻¹. orgsyn.org This is a key diagnostic peak for the presence of the -COCl group. In addition, C-H stretching vibrations in the aromatic and aliphatic regions are observed, typically in the range of 2850-3100 cm⁻¹. orgsyn.orgdocbrown.info The C-Br stretching vibration is expected to appear in the fingerprint region, at lower wavenumbers, often around 550 cm⁻¹. docbrown.info The presence of a phenyl group can be confirmed by overtone and combination bands in the 1600-2000 cm⁻¹ region and C=C stretching absorptions around 1450-1600 cm⁻¹.

Interactive Data Table: Key IR Absorption Frequencies

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (Acyl Chloride) | ~1785 | Strong |

| C-H (Aromatic) | 3000-3100 | Medium |

| C-H (Aliphatic) | 2850-2970 | Medium |

| C=C (Aromatic) | 1450-1600 | Medium to Weak |

| C-Br | 500-600 | Medium to Strong |

| C-Cl | 580-780 | Medium to Strong |

Note: The exact position and intensity of the absorption bands can be influenced by the molecular structure and the physical state of the sample.

Mass Spectrometry for Structural Elucidation

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of this compound and its reaction products. The fragmentation pattern observed in the mass spectrum provides valuable information for structural elucidation.

The molecular ion peak (M⁺) in the mass spectrum of this compound would be expected at m/z 246 and 248, with the characteristic isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) and chlorine (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl). The fragmentation of similar bromo-chloro compounds often involves the loss of the halogen atoms. For instance, the mass spectrum of 2-bromohexanoyl chloride shows fragment ions corresponding to the loss of a chlorine atom (M-Cl). orgsyn.org The fragmentation pattern of related compounds, such as benzylic bromides, can also provide clear structural information. rsc.org In the analysis of reaction mixtures, techniques like GC-MSⁿ can be used to differentiate between isomers by analyzing their unique fragmentation pathways. researchgate.net

Gas Chromatography (GC) Analysis for Purity and Yield Determination

Gas chromatography (GC) is a widely used analytical technique for assessing the purity of this compound and for determining the yield of its reactions. When coupled with a detector like a flame ionization detector (FID) or a mass spectrometer (MS), GC provides both qualitative and quantitative information.

The purity of a synthesized batch of a related compound, 2-bromohexanoic acid, was determined to be 96% by GC analysis. orgsyn.org The use of an appropriate column, such as a 4% SE-30 column, and optimized temperature programming allows for the separation of the desired product from starting materials and byproducts. orgsyn.org GC-MS is particularly powerful for analyzing complex reaction mixtures, as it allows for the separation and identification of multiple components. researchgate.netresearchgate.net For instance, in a Friedel-Crafts acylation reaction, GC-MS can be used to identify and differentiate various regioisomers formed during the reaction. researchgate.net The development of sensitive GC-MS methods is also crucial for the detection and quantification of potential genotoxic impurities in pharmaceutical substances. nih.govejbps.com

Advanced Mechanistic Studies

To gain a deeper insight into the chemical behavior of this compound, advanced mechanistic studies are conducted. These studies aim to elucidate the step-by-step process by which reactants are converted into products.

Kinetic Analysis of Reaction Pathways

Kinetic analysis involves studying the rate at which a reaction proceeds and how the rate is influenced by factors such as concentration, temperature, and catalysts. This information is vital for understanding the reaction mechanism.

Transition State Investigations

The reactions of this compound, a typical acid halide, are expected to proceed via a nucleophilic acyl substitution mechanism. This mechanism involves a tetrahedral intermediate, and the transition state is the transient molecular geometry of highest energy that lies on the reaction coordinate between the reactants and this intermediate. fiveable.me

For the reaction of this compound with a generic nucleophile (Nu⁻), the formation of the first transition state (TS1) is the rate-determining step. fiveable.me This transition state is characterized by the partial formation of a new bond between the nucleophile and the electrophilic carbonyl carbon, and the simultaneous partial breaking of the C=O π bond. The geometry at the carbonyl carbon changes from trigonal planar towards tetrahedral.

Table 1: Postulated Geometric Parameters of the First Transition State (TS1) for the Nucleophilic Attack on this compound

| Parameter | Reactant (Calculated) | Transition State (TS1) (Postulated) | Tetrahedral Intermediate (Calculated) |

| C=O Bond Length (Å) | ~1.19 | ~1.25 - 1.35 | ~1.40 |

| C-Cl Bond Length (Å) | ~1.79 | ~1.80 - 1.85 | ~1.90 |

| C-Nu Bond Length (Å) | --- | ~1.80 - 2.20 | ~1.40 - 1.60 |

| O-C-Cl Angle (°) | ~121 | ~110 - 115 | ~105 |

| O-C-Nu Angle (°) | --- | ~100 - 105 | ~109.5 |

| Cl-C-Nu Angle (°) | --- | ~90 - 95 | ~109.5 |

Note: The values in this table are hypothetical and based on typical values found in computational studies of nucleophilic acyl substitution reactions.

The second transition state (TS2) occurs during the collapse of the tetrahedral intermediate to expel the leaving group (chloride ion). This transition state involves the reformation of the C=O π bond and the cleavage of the C-Cl bond. The energy of TS2 is generally lower than TS1, especially with a good leaving group like chloride. libretexts.org

Computational Chemistry Approaches

Computational chemistry provides powerful tools to investigate the reactivity and electronic properties of molecules like this compound without the need for direct experimentation. Density Functional Theory (DFT) is a common method for such studies. semanticscholar.orgmdpi.com

Theoretical Studies on Reactivity and Selectivity

The reactivity of this compound is governed by several factors, including the electrophilicity of the carbonyl carbon and the stability of the leaving group. The presence of two electron-withdrawing groups, the chlorine atom of the acyl chloride and the bromine atom at the α-position, significantly enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. libretexts.org

Selectivity in reactions of this compound would primarily concern chemoselectivity (which functional group reacts) and regioselectivity (which atom is attacked). Given the high reactivity of the acyl chloride functional group, it will be the primary site of reaction with most nucleophiles. chemistrysteps.com The α-bromo position also presents a potential site for SN2 substitution, but the acyl chloride is generally more reactive towards nucleophiles.

Theoretical studies on related halo-substituted carbonyl compounds have shown that the reaction pathway and selectivity can be influenced by the nature of the nucleophile and the solvent. mdpi.com For instance, hard nucleophiles are expected to preferentially attack the hard electrophilic center (the carbonyl carbon), while softer nucleophiles might show some propensity to attack the softer electrophilic center (the α-carbon bearing the bromine).

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, such as those using DFT, can elucidate the electronic properties that dictate the reactivity of this compound. Key parameters include the energies of the Frontier Molecular Orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com

The LUMO is expected to be localized primarily on the carbonyl group, specifically on the antibonding π* orbital of the C=O bond. A low LUMO energy indicates a high susceptibility to nucleophilic attack. The HOMO, on the other hand, would likely be associated with the lone pairs of the halogen atoms. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity. semanticscholar.org

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule. For this compound, the MEP would show a region of high positive potential (electrophilic site) around the carbonyl carbon, confirming it as the primary site for nucleophilic attack. Regions of negative potential would be located around the oxygen and halogen atoms.

Table 2: Predicted Electronic Properties of this compound from Theoretical Calculations

| Property | Predicted Value/Characteristic | Significance |

| HOMO Energy | Relatively Low | Indicates stability of the molecule to oxidation |

| LUMO Energy | Low | High susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | Small | High chemical reactivity |

| Dipole Moment | Significant | Polar nature, influencing solubility and intermolecular interactions |

| Mulliken Atomic Charges | Positive charge on carbonyl C, negative charges on O, Cl, Br | Quantifies the electrophilic and nucleophilic centers |

Note: The qualitative predictions in this table are based on the known effects of the constituent functional groups and general results from computational studies on similar molecules. semanticscholar.orgmdpi.com

Future Perspectives and Research Directions

Development of Novel Catalytic Systems for Synthesis and Derivatization

The synthesis of 2-Bromo-3-phenylpropanoyl chloride and its derivatives stands to be significantly advanced by the development of new catalytic systems. A key area of research is the introduction of chirality to produce enantiomerically pure compounds, which are highly valuable in pharmaceutical synthesis.

Future work will likely focus on asymmetric catalysis. For instance, the development of chiral Lewis base catalysts could enable the enantioselective bromination of precursors to this compound. A new strategy for the Lewis base-catalyzed bromochlorination of unsaturated systems has been shown to be effective, utilizing catalysts like triphenylphosphine (B44618) oxide or chiral organocatalysts to control the delivery of halides. nih.gov This approach, which uses thionyl chloride as a latent source of chloride, could potentially be adapted for the asymmetric synthesis of α-bromo carbonyl compounds. nih.gov

The derivatization of the acyl chloride moiety is another area ripe for catalytic innovation. While reactions with nucleophiles are often straightforward, catalysts can enhance selectivity and efficiency. For example, metal-free catalytic systems, such as those using imidazolium (B1220033) chloride, have been shown to be effective in the synthesis of heterocycles like benzoxazoles and benzothiazoles from various precursors. mdpi.com The development of similar catalysts for the reactions of this compound could provide environmentally friendly and efficient routes to complex molecules.

Table 1: Potential Catalytic Systems and Their Applications

| Catalyst Type | Potential Application | Research Goal |

|---|---|---|

| Chiral Lewis Bases (e.g., (DHQD)₂PHAL) | Asymmetric synthesis of 2-bromo-3-phenylpropionic acid | To produce enantiomerically pure this compound for chiral drug synthesis. nih.gov |

| Triphenylphosphine Oxide (TPPO) | Catalytic bromination of phenylpropanoyl precursors | To improve the efficiency and selectivity of the synthesis process. nih.gov |

Exploration of New Reaction Pathways and Transformations

Beyond its standard reactions as an acyl chloride, this compound possesses latent reactivity that could be unlocked through the exploration of new reaction pathways. The presence of both a bromine atom and an acyl chloride group on adjacent carbons allows for the possibility of intramolecular cyclizations and cascade reactions.

Research into the reactivity of structurally related compounds suggests that unexpected transformations are possible. For example, studies on 2-bromomethyl-1,3-thiaselenole have revealed an unprecedented reaction pathway involving nucleophilic substitution at three different centers of a seleniranium intermediate. mdpi.com This highlights the potential for neighboring group participation and complex rearrangements in molecules containing halogens and other functional groups. Future research could investigate whether the phenyl or carbonyl group in this compound can participate in similar anchimeric assistance to facilitate novel transformations.

Furthermore, the bromine atom serves as a handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, which are powerful tools for creating carbon-carbon and carbon-heteroatom bonds. mdpi.com While these are established methods, their application in cascade reactions starting from this compound is an area for future exploration. A one-pot reaction could involve an initial nucleophilic substitution at the acyl chloride, followed by a palladium-catalyzed cross-coupling at the bromide, enabling the rapid construction of molecular complexity.

Integration into Flow Chemistry and Sustainable Synthesis

The integration of the synthesis and use of this compound into flow chemistry systems represents a significant step towards more sustainable and efficient chemical manufacturing. youtube.com Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, and the ability to perform multi-step sequences in a continuous fashion. uc.ptresearchgate.net

The synthesis of this compound from its corresponding carboxylic acid and thionyl chloride is well-suited for a flow reactor. prepchem.com This would allow for the on-demand generation of the acyl chloride, minimizing the risks associated with storing a reactive and corrosive substance. The generated this compound could then be directly streamed into a second reactor module to be mixed with a nucleophile, affording a wide range of derivatives such as amides and esters. This "catch-react-release" methodology avoids the isolation of potentially hazardous intermediates and can significantly shorten synthesis times. uc.pt

This approach improves sustainability by reducing waste and energy consumption. The high surface-area-to-volume ratio in flow reactors allows for superior heat transfer, enabling reactions to be run at higher temperatures and pressures safely, which can accelerate reaction rates and improve yields. researchgate.net

Table 2: Flow Chemistry Integration Strategy

| Step | Batch Method | Flow Chemistry Advantage |

|---|---|---|

| Synthesis | Reaction of 2-bromo-3-phenylpropionic acid with excess thionyl chloride in a flask, followed by distillation. prepchem.com | In-line reaction using stoichiometric reagents, generating the acyl chloride for immediate consumption, enhancing safety. uc.pt |

| Derivatization | Addition of a nucleophile to the isolated acyl chloride in a separate reaction vessel. | The output stream from the synthesis reactor is directly mixed with a nucleophile stream for continuous production of the final product. youtube.com |

| Purification | Work-up and column chromatography. | Integration of in-line purification modules, such as scavenging cartridges, to yield a pure product stream. uc.pt |

Expanding Applications in Material Science and Supramolecular Chemistry

The bifunctional nature of this compound makes it a promising building block for applications in material science and supramolecular chemistry. The acyl chloride provides a reactive site for covalently incorporating the molecule into polymer chains or onto surfaces, while the bromo-phenyl group offers a site for further modification or can be used to tune the material's properties.

In material science, this compound could be used as a monomer or a functionalizing agent for polymers. For example, it could be reacted with diamines to form polyamides, with the pendant bromo-phenyl groups providing sites for subsequent cross-linking or for grafting other functional molecules via cross-coupling reactions. This could lead to the development of new functional materials with tailored optical, electronic, or mechanical properties, similar to how brominated phenothiazine (B1677639) derivatives are used as building blocks for functional dyes. mdpi.com

In supramolecular chemistry, the phenyl group of the molecule can participate in π-stacking interactions, which are crucial for the self-assembly of ordered structures. By designing derivatives of this compound with appropriate recognition motifs, it may be possible to create complex supramolecular architectures such as gels, liquid crystals, or molecular containers. The synthesis of porphyrin isomers, which have unique coordination and aromatic properties, often relies on carefully substituted precursors, and the principles of their synthesis could be applied to create new macrocycles from this compound derivatives. rsc.org

Q & A

Q. What strategies enhance the stability of this compound in long-term storage?

- Methodology : Store in amber vials under argon at –20°C. Add stabilizers (e.g., 1% hydroquinone) to inhibit radical degradation. Periodically test purity via NMR and adjust storage protocols based on degradation kinetics .

Data Contradiction Analysis

Q. Why do some studies report divergent biological activities for derivatives of this compound?

Q. How do solvent polarity and temperature affect the reaction kinetics of this compound in nucleophilic acyl substitutions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.